5-Methylpyrazine-2-amidoxime
Overview
Description
5-Methylpyrazine-2-amidoxime is a biochemical used for proteomics research . It has a molecular formula of C6H8N4O and a molecular weight of 152.15 .
Synthesis Analysis
The synthesis of pyrazine-2-amidoxime, a structural analogue of 5-Methylpyrazine-2-amidoxime, was achieved by a diffusion method of crystallization . The study also detailed the geometric, energetic, and spectroscopic properties characterized by DFT methods .Molecular Structure Analysis
Pyrazine-2-amidoxime forms not only dimers but also stable helical-like polymers, stabilized by intermolecular interactions between two neighboring molecules . Various types of intermolecular interactions were found between the H-bond donors (CH, NH, and OH) and H-bond acceptors (hydroxyl O, imino N, aza N) .Chemical Reactions Analysis
The electrochemical behavior of pyrazine-2-amidoxime was studied in acetonitrile in the absence or presence of methanol . The mechanisms of the anodic oxidation and cathodic reduction were proposed .Physical And Chemical Properties Analysis
5-Methylpyrazine-2-amidoxime has a molecular formula of C6H8N4O and a molecular weight of 152.15 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates demonstrates the utility of pyrazine derivatives in creating novel heterocyclic compounds. These compounds were synthesized using palladium-catalyzed carbonylation and converted to the corresponding amidoximes and amidines, showcasing their potential in developing new pharmaceuticals and materials (Tsizorik et al., 2020).
Green Synthesis Approaches
An efficient and green method for the synthesis of 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone highlights the environmental benefits of using renewable resources and mild reaction conditions. This approach not only provides a high yield but also contributes to the development of sustainable chemical processes (Song et al., 2017).
Corrosion Inhibition
Pyrazine derivatives have been investigated for their corrosion inhibition performance, providing insights into the protection of metals against corrosion. This application is crucial for extending the life of materials in acidic environments and reducing economic losses due to corrosion (Obot & Gasem, 2014).
Antimicrobial and Antioxidant Activities
The synthesis of amidine and bis amidine derivatives from cyanopyridine and cyanopyrazine demonstrates their potential for medical applications. These compounds have been evaluated for anti-inflammatory and anticancer activities, showing promising results in inhibiting various cancer cell lines and reducing inflammation (Arya et al., 2013).
Biocatalytic Production
High-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid from 2, 5-dimethylpyrazine illustrates the advancements in genetic and genome engineering to develop efficient and sustainable production processes. This approach opens new avenues for the commercial production of valuable chemical intermediates in a more environmentally friendly manner (Gu et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-hydroxy-5-methylpyrazine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMQMDMXQPQRSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420704 | |
Record name | 5-Methylpyrazine-2-amidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazine-2-amidoxime | |
CAS RN |
832113-99-2 | |
Record name | 5-Methylpyrazine-2-amidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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